3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde is a heterocyclic compound featuring a pyrazolidine ring substituted with a nitrophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde typically involves the reaction of 3-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the condensation of 3-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazolidine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine, leading to the formation of 3-(3-aminophenyl)pyrazolidine-4-carbaldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-(3-Nitrophenyl)pyrazolidine-4-carboxylic acid.
Reduction: 3-(3-Aminophenyl)pyrazolidine-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be related to the modulation of inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
- 3-(4-Nitrophenyl)pyrazolidine-4-carbaldehyde
- 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- 1-(4-Methylphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness: 3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s chemical behavior and its interactions with biological targets, making it a distinct and valuable compound for research and development .
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-(3-nitrophenyl)pyrazolidine-4-carbaldehyde |
InChI |
InChI=1S/C10H11N3O3/c14-6-8-5-11-12-10(8)7-2-1-3-9(4-7)13(15)16/h1-4,6,8,10-12H,5H2 |
InChI Key |
XBUPPGWUDJSTKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)C2=CC(=CC=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.